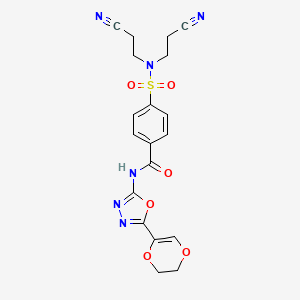

4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 862808-73-9

Cat. No.: VC6605277

Molecular Formula: C19H18N6O6S

Molecular Weight: 458.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862808-73-9 |

|---|---|

| Molecular Formula | C19H18N6O6S |

| Molecular Weight | 458.45 |

| IUPAC Name | 4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C19H18N6O6S/c20-7-1-9-25(10-2-8-21)32(27,28)15-5-3-14(4-6-15)17(26)22-19-24-23-18(31-19)16-13-29-11-12-30-16/h3-6,13H,1-2,9-12H2,(H,22,24,26) |

| Standard InChI Key | PGOHATIVOGTPOK-UHFFFAOYSA-N |

| SMILES | C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |

Introduction

Molecular Formula

The compound consists of:

-

A sulfamoyl group with bis(2-cyanoethyl) substituents.

-

A benzamide backbone.

-

A 1,3,4-oxadiazole ring fused with a 5,6-dihydro-1,4-dioxin moiety.

Key Functional Groups

-

Sulfamoyl Group: Known for its role in enzyme inhibition and biological activity.

-

Oxadiazole Ring: Commonly associated with antimicrobial and anticancer activities.

-

Dioxin Moiety: Contributes to the molecule's electronic and steric properties.

Synthesis Pathway

While specific synthesis details for this compound are unavailable in the provided sources, its structure suggests a multi-step synthetic route involving:

-

Formation of the Sulfamoyl Intermediate:

-

Reaction of bis(2-cyanoethyl)amine with chlorosulfonic acid.

-

-

Introduction of the Benzamide Backbone:

-

Coupling of the sulfamoyl intermediate with a substituted benzoic acid derivative using carbodiimide chemistry.

-

-

Construction of the Oxadiazole-Dioxin Moiety:

-

Cyclization reactions involving hydrazides and diacyl precursors to form the oxadiazole ring, followed by dioxin ring closure.

-

Potential Pharmacological Activities

Based on structural analogs:

-

Antimicrobial Activity:

-

The oxadiazole ring is known for disrupting bacterial cell walls or enzymes.

-

-

Anticancer Potential:

-

Sulfonamide derivatives often inhibit carbonic anhydrase or other cancer-related enzymes.

-

-

Enzyme Inhibition:

-

The sulfamoyl group may act as a mimic of natural substrates in enzymatic pathways.

-

In Silico Predictions

Molecular docking studies could reveal interactions with targets such as:

-

Carbonic anhydrase (anticancer).

-

Bacterial dihydropteroate synthase (antimicrobial).

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identification of chemical shifts for protons and carbons in functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Detection of characteristic functional group vibrations (e.g., sulfonamide N-H stretch). |

| X-ray Crystallography | Structural confirmation at atomic resolution (if crystalline). |

Research Applications

This compound can be explored for:

-

Drug Development:

-

As a lead compound for antimicrobial or anticancer agents.

-

-

Structure-Activity Relationship (SAR) Studies:

-

Modifications to optimize biological activity.

-

-

Material Science:

-

Potential use in advanced materials due to its heterocyclic structure.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume